Cas no 79878-02-7 (1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone)
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-溴-1H-吲哚-3-基)-2,2,2-三氟乙酮
- 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
- 1-(6-Bromo-3-indolyl)-2,2,2-trifluoroethanone
- 2,2,2-Trifluoro-1-(6-bromo-1H-indol-3-yl)ethanone
- SY058832
- 6-Bromo-1H-indole-3-trifluoromethyl ethanone
- N11746
- A914538
- 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
- 2,2,2-trifluoro-1-(6-bromo-1H-indol-3-yl)-ethanone
- 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
- 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (ACI)
- 6-Bromo-3-trifluoroacetylindole
- AKOS020008984
- 79878-02-7
- SCHEMBL2642973
- AS-83317
- MFCD20484640
- CS-0181568
-
- MDL: MFCD20484640
- Inchi: 1S/C10H5BrF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H
- InChI Key: NUILEHCMTCIUPS-UHFFFAOYSA-N
- SMILES: O=C(C(F)(F)F)C1C2C(=CC(=CC=2)Br)NC=1
Computed Properties
- Exact Mass: 290.95066g/mol
- Monoisotopic Mass: 290.95066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 32.9
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM234680-1g |
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 95%+ | 1g |
$325 | 2024-07-23 | |
| eNovation Chemicals LLC | D776967-5g |
1-(6-Bromo-3-indolyl)-2,2,2-trifluoroethanone |
79878-02-7 | 95% | 5g |
$715 | 2024-07-20 | |
| eNovation Chemicals LLC | D776967-5g |
1-(6-Bromo-3-indolyl)-2,2,2-trifluoroethanone |
79878-02-7 | 95% | 5g |
$715 | 2025-02-27 | |
| Aaron | AR00GAOA-100mg |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 97% | 100mg |
$11.00 | 2025-02-11 | |
| Aaron | AR00GAOA-250mg |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 97% | 250mg |
$25.00 | 2025-02-11 | |
| Aaron | AR00GAOA-1g |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 97% | 1g |
$97.00 | 2025-02-11 | |
| 1PlusChem | 1P00GAFY-100mg |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 95% | 100mg |
$172.00 | 2024-04-21 | |
| 1PlusChem | 1P00GAFY-250mg |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 95% | 250mg |
$309.00 | 2024-04-21 | |
| 1PlusChem | 1P00GAFY-1g |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
79878-02-7 | 95% | 1g |
$598.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252238-100mg |
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one |
79878-02-7 | 97% | 100mg |
¥114.00 | 2024-07-28 |
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Production Method
Production Method 1
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, rt
Production Method 2
Production Method 3
Production Method 4
1.2 0 °C; 0 °C → rt; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Solvents: Dimethylformamide ; rt
3.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, rt
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Raw materials
- Indole
- 4-Bromo-1H-indole-2-carboxylic Acid
- 2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanone
- 1-methyl-1H-indole
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Preparation Products
1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 79878-02-7): A Versatile Building Block for Pharmaceutical and Material Science Applications
1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 79878-02-7) is an important heterocyclic compound that has gained significant attention in recent years due to its unique structural features and wide-ranging applications. This bromoindole derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry where indole-based compounds are known for their therapeutic potential.
The molecular structure of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone combines the indole scaffold with a trifluoromethyl ketone functional group, creating a versatile building block for drug discovery. The presence of both bromine substitution at the 6-position and the electron-withdrawing trifluoroacetyl group at the 3-position makes this compound particularly valuable for cross-coupling reactions and further derivatization.
Recent studies have highlighted the importance of fluorinated indole derivatives in medicinal chemistry, with particular interest in their potential as kinase inhibitors and antimicrobial agents. The 6-bromo-1H-indole-3-carboxaldehyde precursor and its derivatives like our subject compound are frequently searched in scientific databases, reflecting the growing demand for these specialized pharmaceutical intermediates.
In material science, 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone has shown promise in the development of organic electronic materials. The indole core provides excellent charge transport properties, while the trifluoromethyl group enhances thermal stability and influences molecular packing - crucial factors for OLED materials and organic semiconductors.
The synthesis of CAS 79878-02-7 typically involves the Friedel-Crafts acylation of 6-bromoindole with trifluoroacetic anhydride, followed by purification through recrystallization. Researchers are particularly interested in optimizing these synthetic protocols to improve yields and reduce environmental impact, aligning with the current focus on green chemistry principles in organic synthesis.
Analytical characterization of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is typically performed using NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC purity analysis. The compound generally appears as a pale yellow to white crystalline powder with good stability under standard storage conditions, though it's recommended to store it in a cool, dry place protected from light.
From a commercial perspective, the demand for high-purity 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone has been steadily increasing, particularly from contract research organizations and pharmaceutical companies engaged in drug discovery programs. Current market trends show growing interest in custom synthesis of such specialized intermediates, with suppliers offering various packaging options from milligram to kilogram quantities.
The safety profile of CAS 79878-02-7 has been well-documented in available material safety data sheets. While not classified as hazardous under standard regulations, proper laboratory precautions should always be followed when handling this chemical, including the use of personal protective equipment and adequate ventilation. Researchers frequently search for information about handling precautions for bromoindole derivatives and stability of trifluoromethyl ketones.
Future research directions for 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone include exploring its potential in catalyzed coupling reactions, developing more efficient synthetic routes, and investigating new applications in medicinal chemistry and material science. The compound's unique combination of halogen and fluorine substituents makes it particularly valuable for structure-activity relationship studies in drug development.
For researchers working with indole chemistry or fluorinated building blocks, 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone represents a valuable tool in synthetic organic chemistry. Its commercial availability from multiple specialty chemical suppliers has made it accessible for various research applications, contributing to its growing popularity in both academic and industrial settings.
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